Potassium ethylxanthate

Description

Significance of Potassium Ethylxanthate (B89882) in Industrial and Academic Contexts

Potassium ethylxanthate holds considerable importance in both industrial processes and academic research. Its utility spans several fields, from large-scale mineral extraction to specialized organic synthesis and materials science.

Role in Mineral Flotation Processes

The primary industrial application of this compound is as a collector in the froth flotation process for the concentration of sulfide (B99878) ores. wikipedia.orgdoubtnut.com This method is crucial for extracting valuable metals such as copper, lead, nickel, and silver. wikipedia.orgmekongchem.comscirp.org The effectiveness of KEX lies in its ability to selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic (water-repellent). doubtnut.comkyoto-u.ac.jp This hydrophobicity allows the mineral particles to attach to air bubbles and float to the surface, forming a froth that can be separated from the unwanted gangue material. doubtnut.com

The mechanism of action involves a chemical reaction between the xanthate and the mineral surface. kyoto-u.ac.jpscirp.org For instance, with galena (lead sulfide), KEX can form lead xanthate complexes on the surface. scirp.org The efficiency of this process is influenced by factors such as the concentration of the collector and the pH of the solution. kyoto-u.ac.jp

Table 1: Minerals Extracted Using this compound in Flotation

| Mineral Type | Associated Metals | Reference |

| Sulfide Ores | Copper, Nickel, Silver, Lead, Zinc | doubtnut.com, wikipedia.org, scirp.org, taylorandfrancis.com |

| Native Metals | Gold, Silver, Copper | 911metallurgist.com |

| Oxidized Minerals | Malachite, Cerussite, Anglesite | scirp.org |

Applications in Organic Synthesis

In the realm of organic chemistry, this compound serves as a versatile reagent. It is particularly useful for the preparation of xanthate esters from alkyl and aryl halides. wikipedia.orgmekongchem.com These xanthate esters are valuable intermediates in various organic transformations. wikipedia.orgmekongchem.com

One notable application is in the Chugaev elimination, a reaction that involves the pyrolysis of a xanthate ester to produce an olefin. Furthermore, KEX is utilized in nucleophilic aromatic substitution reactions. For example, it reacts with polyhaloanilines to form halogenated 2(3H)-benzothiazolethiones, which are important heterocyclic compounds. acs.org Research has also demonstrated its use in the synthesis of unsymmetrical sulfides through cross-coupling reactions and in the formation of various heterocyclic compounds like 1,3-oxazolidine-2-thiones. fishersci.seresearchgate.net

Recent research has explored the reactions of potassium xanthates with five-membered cyclic carbonates, leading to complex cascade reactions and the formation of various sulfur-containing products. rsc.org

Relevance in Corrosion Inhibition Studies

This compound has been investigated as a corrosion inhibitor, particularly for copper and its alloys in various aggressive media. researchgate.netelectrochemsci.org It can also be effective for mild steel in acidic environments. ias.ac.in The inhibitory action is attributed to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. electrochemsci.org

Studies have shown that KEX can significantly reduce the corrosion rate of copper in acidic chloride solutions. researchgate.net The efficiency of inhibition often increases with the concentration of the inhibitor and the pH of the solution. researchgate.net The adsorption of the xanthate molecule onto the metal surface can be characterized by different adsorption isotherms, such as the Langmuir isotherm, and is generally a spontaneous process. electrochemsci.org Research has also explored synergistic effects, where the combination of KEX with other inhibitors like benzotriazole (B28993) (BTA) enhances the protective effect on copper. ampp.org

Table 2: Corrosion Inhibition Efficiency of this compound (KEX)

| Metal | Corrosive Medium | KEX Concentration | Inhibition Efficiency (%) | Reference |

| Copper | Acidic Sodium Chloride | 5x10⁻³ M | Strong Inhibition | researchgate.net |

| Mild Steel | 1M HCl | Not specified | 92.4 | ias.ac.in |

| Mild Steel | 1M H₂SO₄ | Not specified | 98.1 | ias.ac.in |

Potential in Other Emerging Fields

The applications of this compound and related xanthate compounds continue to expand into new and emerging areas of research. These include:

Nanoparticle Synthesis : Xanthates are used in the production of metal sulfide nanoparticles. researchgate.net

Wastewater Treatment : Due to the environmental concerns of residual xanthate in mining effluents, research is actively exploring methods for its removal. mdpi.com This includes advanced oxidation processes like photocatalysis, where materials such as TiO₂-based nanocomposites are used to degrade KEX. mdpi.comresearchgate.net Metal-organic frameworks (MOFs) are also being studied for their potential to capture and remove xanthate from water. acs.org

Agriculture : Xanthates have found use as agricultural reagents. researchgate.net

Materials Science : The ability of xanthates to modify surfaces is being explored for various material applications. scirp.org

Overview of Historical and Contemporary Research Trends

The history of xanthates dates back to 1822, but their application in mineral flotation was not realized until a century later, in 1922, by C. H. Keller. 911metallurgist.com This discovery revolutionized the mining industry, allowing for the efficient processing of low-grade and complex ores. danafloat.com Early research focused on understanding the fundamental principles of xanthate adsorption on mineral surfaces and optimizing flotation processes. 911metallurgist.comdanafloat.com

Contemporary research on this compound is multifaceted. A significant portion of current studies continues to focus on its role in mineral flotation, aiming to improve selectivity and efficiency, particularly with increasingly complex ore bodies. researchgate.net There is a strong emphasis on understanding the surface chemistry and electrochemical interactions between xanthate and various minerals at a molecular level. kyoto-u.ac.jpacs.org

Another major trend is driven by environmental concerns. Research is heavily invested in developing effective and economical methods to treat wastewater containing residual xanthates from mining operations. mdpi.commdpi.com This includes the development of novel adsorbents and advanced oxidation technologies. mdpi.comresearchgate.netacs.org

In organic chemistry, the focus is on expanding the synthetic utility of KEX, developing new reactions, and creating complex molecules. acs.orgrsc.org The field of corrosion inhibition also remains an active area of investigation, with studies focusing on synergistic inhibitor systems and understanding the detailed mechanisms of surface protection. ias.ac.inampp.org The exploration of xanthates in nanotechnology and materials science represents a growing frontier in KEX research. researchgate.netacs.org Market analysis indicates a steady growth in the global demand for this compound, primarily driven by the mining industry. wordpress.comvaluates.com

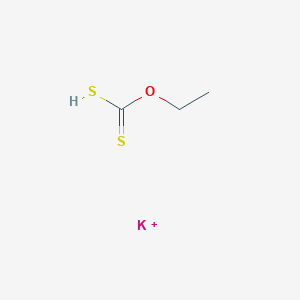

Structure

2D Structure

Propriétés

IUPAC Name |

potassium;ethoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS2.K/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBJVAJGLKENNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-01-9 (Parent) | |

| Record name | Potassium xanthogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042315 | |

| Record name | Potassium ethyl xanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to light yellow solid; [Merck Index] Light yellow powder with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | Carbonodithioic acid, O-ethyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium xanthogenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

140-89-6 | |

| Record name | Potassium xanthogenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonodithioic acid, O-ethyl ester, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium ethyl xanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium O-ethyl dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ETHYLXANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A6K3Y576K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Purity Assessment of Potassium Ethylxanthate

Methodologies for Laboratory Synthesis

The laboratory preparation of potassium ethylxanthate (B89882) involves carefully controlled reactions to ensure the formation of a high-purity product. Discontinuous, or batch, methods are commonly employed for this purpose.

Discontinuous Methods of Synthesis

A prevalent discontinuous method for synthesizing potassium ethylxanthate involves the reaction of ethanol (B145695), carbon disulfide, and potassium hydroxide (B78521). wikipedia.orgscirp.org In this process, a basic solution is prepared by dissolving potassium hydroxide in ethanol and water. scirp.org Carbon disulfide is then slowly added to this alcoholic solution. scirp.org The gradual addition of carbon disulfide leads to the precipitation of this compound crystals. scirp.org This method is recognized for its capability to produce high-quality xanthates with a purity often exceeding 90%. scirp.org

Another approach within discontinuous synthesis involves mixing ethanol with potassium hydroxide, followed by crushing and stirring to create a fine particle suspension or a completely dissolved solution. google.com Carbon disulfide is then added dropwise to this mixture in a reaction kettle. google.com The reaction is allowed to proceed, after which the ethanol is recovered through reduced pressure distillation, and the resulting this compound is dried. google.com

Optimization of Reaction Conditions for High Purity

Achieving high purity in this compound synthesis necessitates the optimization of several reaction parameters. The temperature at which the reaction is conducted plays a crucial role. For instance, in the two-step synthesis involving the formation of an alcoholate followed by the xanthate synthesis, an optimal temperature of 65°C for the alcoholate step and 35°C for the xanthate formation in xylene has been identified to yield a product with 87.72% purity. mdpi.com Lower temperatures can lead to decreased yield and a less pure product. mdpi.com

The reaction time is another critical factor. Studies have shown that an optimal reaction time of 4.5 hours can lead to a yield of 87.71%. mdpi.com Extending the reaction time beyond this point does not necessarily result in a higher conversion rate. mdpi.com The duration of processes such as crushing and stirring, as well as the heat preservation reaction time, also influences the final product's grade. google.com For example, a crushing and stirring time of 30-40 minutes and a heat preservation reaction time of 60-120 minutes are considered optimal in certain protocols. google.com

The choice of solvent and the method of product recovery are also key to obtaining a high-purity product. Recrystallization from solvents like acetone (B3395972) is a common purification method. jcsp.org.pk Reduced pressure distillation to remove the alcohol solvent at temperatures between 80-120°C is also an effective step in the purification process. google.com

Control of Stoichiometry and Reaction Parameters

Precise control over the stoichiometry of the reactants is fundamental to maximizing the yield and purity of this compound. The reaction involves the combination of an alcohol (ethanol), carbon disulfide, and an alkali (potassium hydroxide). wikipedia.org A typical laboratory synthesis involves the slow addition of one mole of carbon disulfide to a solution containing one mole of ethyl alcohol, one mole of water, and one mole of potassium hydroxide. scirp.org

The molar ratio of reactants can be adjusted to optimize the synthesis. For instance, using a slight excess of alcohol (3% to 10%) and carbon disulfide (4% to 7%) has been found to be beneficial. mdpi.com The mass ratio of the reactants is also a critical parameter. A specific production method specifies a mass ratio of flaky potassium hydroxide to ethanol to carbon disulfide of 1:4:1.05. google.com

Controlling the reaction temperature during the addition of carbon disulfide is crucial to prevent side reactions and ensure the formation of a high-grade product. Maintaining the temperature between 30-35°C during this step is recommended. google.com The speed of agitation, such as a rotating speed of 5000 rpm during the initial mixing of ethanol and potassium hydroxide, also contributes to the uniformity of the reaction mixture and the quality of the final product. google.com

Spectroscopic and Analytical Characterization Techniques

To confirm the successful synthesis of this compound and to assess its purity, various spectroscopic and analytical techniques are employed. These methods provide detailed information about the molecular structure and functional groups present in the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to confirm the presence of the ethyl group and the dithiocarbonate moiety.

The ¹H NMR spectrum of this compound typically shows two characteristic signals. scirp.orgresearchgate.net A triplet signal corresponding to the methyl (-CH₃) protons is observed around 1.37 ppm, and a quartet signal for the methylene (B1212753) (-CH₂) protons appears around 4.45 ppm. scirp.orgresearchgate.net These signals and their splitting patterns are indicative of the ethyl group in the molecule.

The ¹³C NMR spectrum provides further structural confirmation. The spectrum will show distinct signals for the carbon atoms in the ethyl group and the carbon atom of the dithiocarbonate group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ | ~1.37 scirp.orgresearchgate.net | Triplet |

| -CH₂ | ~4.45 scirp.orgresearchgate.net | Quartet |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify the functional groups present in this compound, thereby confirming its synthesis and purity. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds within the molecule.

Key absorption bands in the FTIR spectrum of this compound include:

C-O-C stretching vibrations: Asymmetric and symmetric stretching vibrations of the C-O-C group are typically observed in the range of 1108 cm⁻¹ to 1240 cm⁻¹. researchgate.netresearchgate.netacs.org Specifically, bands around 1176 cm⁻¹ and 1133 cm⁻¹ have been assigned to the asymmetric and symmetric stretching of C-O-C bonds, respectively. researchgate.net

C=S stretching vibrations: The stretching mode of the C=S bond gives rise to absorption bands in the region of 1000–1069 cm⁻¹. researchgate.net Peaks located at approximately 995 cm⁻¹ and 962 cm⁻¹ are attributed to asymmetric and symmetric C=S stretching vibrations. researchgate.net

C-S and O-C-S stretching vibrations: Bands related to the C-S and O-C-S stretching vibrations are found at lower wavenumbers, around 661 cm⁻¹ and 579 cm⁻¹, respectively. researchgate.net

C-H stretching vibrations: The presence of the ethyl group is confirmed by C-H stretching bands, such as the one observed at 2876 cm⁻¹. researchgate.net

The presence of these characteristic peaks in the FTIR spectrum provides strong evidence for the formation of this compound. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching | ~2876 researchgate.net |

| C-O-C asymmetric stretching | ~1176 researchgate.net |

| C-O-C symmetric stretching | ~1133 researchgate.net |

| C=S asymmetric stretching | ~995 researchgate.net |

| C=S symmetric stretching | ~962 researchgate.net |

| C-S stretching | ~661 researchgate.net |

| O-C-S stretching | ~579 researchgate.net |

Note: Wavenumbers are approximate and can vary based on the sample preparation method and instrument.

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is an essential analytical method used to identify the crystalline phases of a solid material and to determine its crystal structure. scirp.orgresearchgate.net The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline lattice of a sample, producing a unique diffraction pattern that serves as a fingerprint for the material.

In the analysis of synthesized this compound, XRD is employed to confirm the nature and structure of the crystallized product. scirp.orgresearchgate.net Research studies have identified characteristic peaks in the XRD spectrum of this compound. For instance, analysis of synthesized this compound powder shows intense reflections at specific 2θ angles, indicating a well-defined crystalline structure. scirp.orgresearchgate.net The most significant of these peaks have been reported at 2θ values of approximately 11.81° and 37.96°. scirp.orgresearchgate.netresearchgate.net

The general procedure for such an analysis involves using a diffractometer, often with Cu-Kα radiation (wavelength ≈ 1.54 Å), to scan the sample over a range of 2θ angles, for example, from 20° to 80°. rsc.orgmdpi.com The resulting pattern of peak positions and intensities is then compared against standard crystallographic databases for phase identification. mdpi.com

While detailed crystallographic data for this compound itself is specific, studies on analogous xanthate salts provide insight into the typical structural features. For example, the X-ray crystallography of a potassium pentanolate-derived xanthate salt revealed that the COCS₂ portion of the anion is planar, with C-S bond lengths of 1.65 Å and a C-O distance of 1.38 Å. wikipedia.orgwikiwand.com This level of detail, achievable through single-crystal X-ray diffraction, is fundamental to understanding the compound's chemical behavior. manchester.ac.uk

Table 1: Key XRD Peaks for Synthesized this compound

| 2θ Angle (°) | Intensity | Reference |

| 11.81 | Intense | scirp.org, researchgate.net |

| 37.96 | Intense | scirp.org, researchgate.net |

Electron Microscopy (SEM/MEB) for Morphological Characterization

Scanning Electron Microscopy (SEM), also known as "Microscopie Électronique à Balayage" (MEB), is a powerful technique for visualizing the surface topography and morphology of a sample at high magnifications. scirp.orgresearchgate.net It works by scanning a focused beam of electrons over a surface to create an image. This characterization is vital for understanding the physical properties of the synthesized this compound powder, such as particle shape, size distribution, and aggregation state.

Microscopic analysis of synthesized this compound has been performed to characterize its morphology. scirp.orgresearchgate.net SEM micrographs reveal the physical appearance of the compound's particles. In one study, microphotography of this compound at a magnification of x1480 showed the formation of crystalline structures. scirp.orgresearchgate.netresearchgate.net The images display particles that are somewhat irregular in shape and appear to be agglomerated. scirp.orgresearchgate.netresearchgate.net The uniform distribution of grains can also be observed through SEM analysis. researchgate.net

The use of SEM is a standard procedure in materials science for characterizing synthesized powders and is frequently employed in studies involving xanthates and their derivatives to examine surface features. rsc.orgias.ac.inmetu.edu.tr

Table 2: Morphological Characteristics of this compound via SEM

| Analytical Technique | Parameter | Observation | Reference |

| Scanning Electron Microscopy (SEM/MEB) | Magnification | x1480 | scirp.org, researchgate.net |

| Morphology | Crystalline, with somewhat irregular and agglomerated particles. | scirp.org, researchgate.net, researchgate.net |

Reaction Mechanisms and Chemical Transformations of Potassium Ethylxanthate

Hydrolysis and Decomposition Pathways

The stability of potassium ethylxanthate (B89882) in aqueous solutions is limited, as it is susceptible to hydrolysis and decomposition. The pathways and rates of these reactions are heavily influenced by environmental conditions such as temperature and pH.

The decomposition of potassium ethylxanthate in aqueous solutions follows distinct kinetic patterns. Studies have shown that the hydrolysis reaction in a neutral to mildly alkaline environment proceeds slowly. For the alkaline decomposition of aqueous ethylxanthate, a slow hydrolysis reaction has been proposed with a first-order rate constant (k₁) of 7.6 ± 1.0 x 10⁻⁴ hr⁻¹ at 22°C. ubc.ca This reaction's rate was found to be independent of pH in the range of 7 to 11. ubc.ca

Temperature has a significant impact on the rate of decomposition. An increase in temperature generally accelerates the decomposition process. For instance, at a constant pH of 7, the decomposition rate was observed to increase from 0.902% to 4.103% when the temperature was raised from 283 K to 300 K. jcsp.org.pkjcsp.org.pk This indicates a positive correlation between temperature and the rate of hydrolysis. The maximum observed decomposition rate was 6.484% at 300 K and pH 5, which decreased to 2.099% at 283 K under the same pH, further illustrating the temperature dependency of the reaction kinetics. jcsp.org.pkjcsp.org.pk

Table 1: Effect of Temperature on the Decomposition Rate of this compound at pH 7

| Temperature (K) | Decomposition Rate (%) |

|---|---|

| 283 | 0.902 |

| 300 | 4.103 |

Data sourced from a study on the stability of this compound. jcsp.org.pkjcsp.org.pk

The pH of the aqueous solution is a critical factor governing the stability of this compound. The compound is significantly more stable in alkaline conditions and hydrolyzes rapidly in acidic environments. wikipedia.org The rate of decomposition increases as the pH decreases. researchgate.nettandfonline.comresearchgate.net

Research has quantified this relationship, showing that at a constant temperature of 283 K, the decomposition rate decreased from 2.099% at pH 5 to 0.451% at pH 9. jcsp.org.pkjcsp.org.pkresearchgate.net This demonstrates that an increase in alkalinity significantly slows down the decomposition process. In acidic or neutral solutions, this compound decomposes primarily into carbon disulfide and the corresponding alcohol. wikipedia.orgtandfonline.com As the pH rises above 5.5, other decomposition products, such as ethyl monothiocarbonate, begin to appear. jcsp.org.pk In more strongly basic solutions, the formation of products like carbonates and sulfides has been noted. tandfonline.com

Table 2: Effect of pH on the Decomposition Rate of this compound at 283 K

| pH | Decomposition Rate (%) |

|---|---|

| 5 | 2.099 |

| 9 | 0.451 |

Data illustrating the increased stability of this compound in more alkaline conditions. jcsp.org.pkjcsp.org.pkresearchgate.net

The hydrolysis of this compound yields several identifiable byproducts. The primary and most frequently cited decomposition products, particularly under acidic to neutral conditions, are carbon disulfide (CS₂) and ethanol (B145695) (C₂H₅OH). ubc.cawikipedia.orgtandfonline.comresearchgate.net The formation of ethanol has been confirmed experimentally by identifying its characteristic spectral peak in solutions where this compound has decomposed. jcsp.org.pk

Under specific pH conditions, other byproducts can be formed. For example, in solutions with a pH above 5.5, the formation of ethyl monothiocarbonate has been observed. jcsp.org.pk In basic solutions, the decomposition can also lead to the formation of carbonates and sulfides. tandfonline.com The decomposition of the intermediate ethyl xanthate sulfenic acid, formed during the breakdown of diethyl dixanthogen (B1670794) at high pH, also results in carbon disulfide among other products. ubc.caubc.ca The environmental concern surrounding this compound is often linked to the formation of the toxic byproduct, carbon disulfide. tandfonline.comoulu.finih.gov

Oxidation Reactions

This compound can be readily oxidized to form a disulfide-linked dimer. This oxidation is a key reaction in many of its industrial applications.

4 CH₃CH₂OCS₂K + 2 H₂O + O₂ → 2 (CH₃CH₂OCS₂)₂ + 4 KOH wikipedia.org

This oxidation can be achieved through various means, including electrochemical oxidation or the use of chemical oxidizing agents like triiodide (I₃⁻). ubc.caoulu.finih.gov The efficiency of electrochemical oxidation to diethyl dixanthogen is dependent on the nature of the electrode material used.

Table 3: Current Efficiency for Diethyl Dixanthogen Formation on Various Electrodes at 0.5 V

| Electrode Material | Current Efficiency (%) |

|---|---|

| Platinum | 100 |

| Gold | 98 |

| Copper | 90 |

| Galena | ~50 |

The remainder of the current results in the formation of the corresponding metal xanthate.

The oxidation of ethylxanthate to diethyl dixanthogen is often not a simple homogeneous reaction with dissolved oxygen, which has been shown to be ineffective on its own. ubc.caubc.ca Instead, the reaction is frequently catalyzed, particularly on the surface of sulfide (B99878) minerals, which is a key aspect of its use in mineral flotation. ubc.caubc.ca

Electrochemical studies have demonstrated that materials like platinum, gold, copper, and galena can act as electrodes to facilitate this oxidation. acs.org The process is believed to proceed through an adsorbed radical intermediate on the electrode surface. This catalytic or electrochemical reaction at or near the mineral surface is considered the primary mechanism for the rapid oxidation of ethylxanthate to diethyl dixanthogen observed in industrial mineral processing systems. ubc.ca

Electrochemical Oxidation Studies

The electrochemical oxidation of this compound (KEX) is a fundamental process, particularly relevant to its applications in mineral flotation and chemical synthesis. Studies have shown that KEX undergoes oxidation at the surface of various conductive materials, including platinum, gold, and copper, as well as on semiconductor minerals like galena. ubc.caacs.org The primary product of this oxidation is diethyl dixanthogen, a disulfide dimer. ubc.cawikipedia.org

The oxidation reaction can be represented as: 2 C₂H₅OCS₂⁻ → (C₂H₅OCS₂)₂ + 2e⁻

Rest potential measurements using a platinum electrode in solutions containing both this compound and diethyl dixanthogen have demonstrated that the Nernst equation for a one-electron reaction is followed over a broad range of concentrations. ubc.caubc.ca This indicates a reversible electrochemical equilibrium between the xanthate anion and its dixanthogen dimer. ubc.ca While dissolved oxygen is not effective at oxidizing KEX in homogeneous aqueous solutions, diethyl dixanthogen can be readily produced electrochemically by applying a small anodic overpotential to a platinum electrode. ubc.caubc.ca

On copper surfaces, electrochemical studies combined with X-ray Photoelectron Spectroscopy (XPS) reveal that the anodization of copper in a KEX solution leads to the formation of a protective surface layer. acs.org This layer is identified as cuprous diethyl dixanthogen, which stabilizes the +1 oxidation state of copper and enhances the metal's resistance to corrosion by chloride ions. acs.org In alkaline solutions, the presence of KEX has been found to accelerate the oxidation of copper. dntb.gov.ua

Electrochemical investigations on more complex materials, such as palladium-bismuth-telluride (Pd-Bi-Te), have also been conducted. researchgate.net Impedance measurements in KEX solutions showed lower capacitance values, suggesting the formation of a continuous surface layer. The mixed potential was observed to be higher than the reversible potential for the xanthate-dixanthogen equilibrium, making the formation of dixanthogen on the mineral surface thermodynamically favorable. researchgate.net The presence of diethyl dixanthogen on the surface was confirmed by in situ Raman spectroscopy. researchgate.net

Table 1: Electrochemical Oxidation Findings for this compound

| Electrode/Surface Material | Key Findings | Product(s) | Reference(s) |

| Platinum | Obeys Nernst equation for a one-electron reaction; oxidation occurs with a small anodic overpotential. | Diethyl dixanthogen | ubc.ca, ubc.ca |

| Copper | Forms a protective layer of cuprous diethyl dixanthogen; accelerates copper oxidation in alkaline solutions. | Cuprous diethyl dixanthogen | acs.org, dntb.gov.ua |

| Gold | Undergoes electrochemical oxidation. | Diethyl dixanthogen | acs.org |

| Galena (PbS) | Undergoes electrochemical oxidation. | Diethyl dixanthogen | acs.org |

| Palladium-Bismuth-Telluride (Pd-Bi-Te) | Forms a continuous surface layer; in situ Raman spectroscopy confirms dixanthogen presence. | Diethyl dixanthogen | researchgate.net |

Nucleophilic and Electrophilic Reactivity

Reactions as a Sulfur Atom Donor

This compound serves as an effective sulfur atom donor in various organic transformations, providing a pathway for the construction of carbon-sulfur bonds. rsc.org It has been demonstrated as a viable substitute for traditional sulfurating agents like the Berzelius reagent or Lawesson's reagent. rsc.org

A key application is in the synthesis of 1,3-dithiolane-2-thiones (cyclic trithiocarbonates) from epoxides. In this reaction, KEX treats the corresponding epoxides, leading to the formation of the cyclic trithiocarbonate (B1256668) structure. researchgate.net The process is atom-economical as both sulfur atoms from the xanthate are incorporated into the final product. researchgate.net This reaction provides a straightforward method for creating these sulfur-containing heterocyclic compounds. researchgate.net

Furthermore, KEX has been utilized in reductive sulfuration reactions. For instance, aldehydes and ketones can be converted into a variety of substituted thiols, disulfides, and thioester derivatives using a KEX-promoted system. rsc.org This methodology highlights the versatility of this compound in facilitating the direct formation of C–S bonds to produce biologically relevant sulfur-containing molecules. rsc.org

Participation in Cascade Annulation Reactions

This compound is a key reagent in transition-metal-free cascade annulation reactions for the synthesis of heterocyclic compounds. researchgate.net One notable example is the [3+1+1] cascade annulation involving isopropene derivatives and ammonium (B1175870) iodide in a dimethyl sulfoxide (B87167) (DMSO)/water solvent system. researchgate.net In this process, this compound functions as the sulfur atom donor, leading to the formation of various 4-substituted isothiazoles in moderate to good yields. researchgate.net This reaction demonstrates good functional group compatibility and involves the formation of new C–S, C–N, and N–S bonds under mild conditions. researchgate.net

Another documented cascade process involves the reaction of potassium xanthates with five-membered cyclic carbonates, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate. nih.govrsc.org This catalyst-free reaction is characterized by the evolution of carbon dioxide and carbonyl sulfide, alongside the formation of a precipitate. nih.govrsc.org The reaction products include various alkoxides and polyalkylene sulfides, with the distribution of products being sensitive to reaction parameters like temperature. nih.govrsc.org For example, in the reaction between potassium O-methyl xanthate and propylene carbonate, increasing the temperature from 50 °C to 100 °C significantly shifts the product ratio towards sulfides and disulfides. rsc.org

Table 2: Cascade Annulation Reactions Involving this compound

| Reactants | Key Features | Product(s) | Reference(s) |

| Isopropene derivatives, NH₄I, KEX | Transition-metal-free [3+1+1] cascade annulation. KEX acts as a sulfur donor. | 4-substituted isothiazoles | researchgate.net |

| Five-membered cyclic carbonates (e.g., propylene carbonate), Potassium Xanthates | Catalyst-free conditions. Product distribution varies with temperature. | Alkoxides, polyalkylene sulfides, disulfides | nih.gov, rsc.org |

Dimerization Reactions

The most prominent dimerization reaction of this compound is its oxidation to form diethyl dixanthogen disulfide, commonly referred to as diethyl dixanthogen. wikipedia.org This reaction involves the formation of a disulfide bond between two xanthate molecules.

This transformation is central to many of the chemical and electrochemical processes involving KEX. As discussed in the electrochemical oxidation studies, this dimerization can be achieved electrochemically at an anode. ubc.caubc.ca The reaction is also relevant in synthetic chemistry and is a key step in the mechanism of mineral flotation, where the formation of the less polar dixanthogen dimer on a mineral surface renders it hydrophobic. taylorandfrancis.com The solubility of diethyl dixanthogen in water at 22°C is low, measured at 1.27 x 10⁻⁵ moles/liter. ubc.caubc.ca

In a different context, the products formed from KEX in cascade reactions can undergo subsequent dimerization. For instance, the 4-substituted isothiazoles synthesized via a KEX-mediated cascade annulation can be subjected to a Pd/Ag-catalyzed C5–H-selective direct oxidation dimerization to yield 5,5'-bisisothiazoles. researchgate.net

Role in Oxidative Esterification

This compound plays a crucial dual role in a novel, metal-free oxidative esterification method for converting ketones into α-ketoesters and esters. organic-chemistry.orgacs.org In this iodine-mediated reaction, which uses dimethyl sulfoxide (DMSO) as both a solvent and co-oxidant, potassium xanthate acts as both a promoter for the oxidative esterification and as the source of the alkoxy moiety for the final ester product. researchgate.netorganic-chemistry.orgacs.org

The process involves the cleavage and reconstruction of C–O bonds, where the ethoxy group from this compound is incorporated into the product. researchgate.netorganic-chemistry.org The reaction conditions can be tuned to selectively produce either α-ketoesters or, at higher temperatures with an additive like ammonium iodide (NH₄I), simple esters. organic-chemistry.org This method is valued for its use of inexpensive substrates, high selectivity, and straightforward operation, making it a practical tool in organic synthesis. organic-chemistry.org

Complexation with Metal Ions and Coordination Chemistry

This compound is an effective ligand, readily forming coordination complexes with a variety of metal ions. wikipedia.org The ethylxanthate anion (C₂H₅OCS₂⁻) typically acts as a bidentate ligand, coordinating to metal centers through its two sulfur atoms. This chelating ability is fundamental to its primary industrial application as a flotation agent for the extraction of metal ores, particularly those of copper, nickel, and silver, by exploiting the affinity of these "soft" metals for the organosulfur ligand. wikipedia.org

Numerous ethylxanthate coordination complexes have been synthesized and characterized. For example, octahedral complexes with chromium, indium, and cobalt have been prepared from KEX, with the general formulas (CH₃CH₂OCS₂)₃Cr, (CH₃CH₂OCS₂)₃In, and (CH₃CH₂OCS₂)₃Co. wikipedia.org

Solubility studies have been used to investigate the formation of complexes between the ethylxanthate ion and bivalent metal ions such as lead(II) and cadmium(II). nii.ac.jp These studies confirmed the formation of 1:1 complex ions, M(EX)⁺, and allowed for the determination of their formation constants. The nature of the metal-sulfur bonds in these complexes is considered to be more covalent than ionic. nii.ac.jp

More recently, the coordination of this compound into metal-organic frameworks (MOFs) has been explored. acs.org Studies using HKUST-1, a copper-based MOF, showed that KEX coordinates to the copper nodes within the framework. This interaction was confirmed by NMR spectroscopy, which could distinguish between free and coordinated forms of the xanthate. acs.org

Formation of Metal Ethylxanthate Complexes

This compound (KEX) serves as a source of the ethylxanthate anion (C₂H₅OCS₂⁻), which readily forms coordination complexes with a wide range of transition metal cations. wikipedia.orgnih.gov The formation of these complexes is a fundamental reaction in various industrial applications, including mineral flotation and the synthesis of metal sulfide nanomaterials. wikipedia.orgcore.ac.uk The ethylxanthate anion typically acts as a bidentate ligand, coordinating to the metal center through its two sulfur atoms. wikipedia.orgorientjchem.org

The reaction between a metal ion (Mⁿ⁺) and ethylxanthate (EX⁻) can lead to the formation of neutral, insoluble precipitates or soluble complex ions, depending on the stoichiometry and the specific metal involved. researchgate.netsemanticscholar.org For a divalent metal ion, the general precipitation reaction is:

M²⁺(aq) + 2 EX⁻(aq) → M(EX)₂(s)

This precipitation is immediate when aqueous solutions of metal ions are mixed with this compound. daneshyari.com Complexes have been synthesized with numerous metals, including lead(II), cadmium(II), zinc(II), nickel(II), copper(II), iron(II), manganese(II), chromium(III), indium(III), and cobalt(III). wikipedia.orgcdnsciencepub.comnii.ac.jp

In some cases, soluble complexes can also be formed. daneshyari.com For instance, in dilute solutions, cupric ions (Cu²⁺) and ethylxanthate can form a soluble nonionic cupric complex, Cu(S₂COC₂H₅)₂, and an ionized cupric monoxanthate complex, [Cu(S₂COC₂H₅)]⁺, before any precipitation occurs. semanticscholar.orgtandfonline.comtandfonline.com The formation of stable metal-xanthate complexes with ions like Cu²⁺ and Zn²⁺ can suppress the natural decomposition of the xanthate. nih.gov

The interaction is not limited to free metal ions in solution. On the surface of minerals like galena (PbS), an organometallic layer can form, which includes lead xanthate complexes, created through a mechanism of ionic exchange. scirp.orgresearchgate.net Furthermore, the interaction of ethylxanthate with precipitated metal hydroxides, such as iron(III) hydroxide (B78521), leads to the formation of a covalent bond between a sulfur atom of the xanthate and the metal atom. uwo.ca

Stability Constants and Solubility Products of Metal-Xanthate Complexes

The stability and solubility of metal-ethylxanthate complexes are quantified by their stability constants (K) and solubility product constants (Ksp), respectively. daneshyari.comwikipedia.org These physicochemical parameters are crucial for understanding the selective interactions of xanthates with different metals, which is the basis for applications like the differential flotation of sulfide minerals. daneshyari.com911metallurgist.com A lower solubility product (Ksp) indicates a less soluble precipitate and a stronger affinity between the metal ion and the xanthate ligand. daneshyari.com

The formation of 1:1 metal-ethylxanthate complex cations, M(EX)⁺, in aqueous solution is characterized by a stability constant, K₁. nii.ac.jpoup.com

Table 1: Stability Constants (K₁) for 1:1 Metal-Ethylxanthate Complexes

| Metal Complex | Log K₁ | Ionic Strength (μ) | Temperature (°C) |

|---|---|---|---|

| Cd(EX)⁺ | 4.08 | 1.0 | 25 |

| Zn(EX)⁺ | 1.72 | 1.0 | 25 |

| Ni(EX)⁺ | 1.64 | 1.0 | 25 |

| Co(EX)⁺ | 1.04 | 1.0 | 25 |

Data sourced from Yamasaki and Nanjo (1969) and Nanjo and Yamasaki (1969). nii.ac.jpoup.com

The solubility product constant (Ksp) describes the equilibrium for the dissolution of the solid metal xanthate precipitate. daneshyari.com The Ksp values for several metal ethylxanthates have been determined using methods such as potentiometric and conductometric titrations. daneshyari.com911metallurgist.com For a given metal, the solubility product of its xanthate complex tends to decrease as the carbon chain length of the alkyl group increases. daneshyari.com The determined order of solubility for some common divalent metal ethylxanthates is Zn(EX)₂ > Cd(EX)₂ > Pb(EX)₂. daneshyari.com

Table 2: Solubility Product Constants (Ksp) of Metal-Ethylxanthate Complexes

| Metal Complex | Ksp | Temperature (°C) | Ionic Strength (μ) |

|---|---|---|---|

| Pb(EX)₂ | 1.1 x 10⁻¹⁵ | 25 | 1.0 |

| Cd(EX)₂ | 8.6 x 10⁻¹⁵ | 25 | 1.0 |

| Cu(EX)₂ (cupric) | 4.4 x 10⁻²⁷ | 25 | N/A |

| CuEX (cuprous) | ~1.0 x 10⁻¹⁹ | 25 | N/A |

| Ni(EX)₂ | 1.8 x 10⁻¹² | 25 | 1.0 |

| Zn(EX)₂ | 3.0 x 10⁻⁸ | 25 | 1.0 |

Data sourced from Yamasaki and Nanjo (1969) and Pomianowski and Leja (1963). nii.ac.jp911metallurgist.com

Structural Analysis of Metal-Xanthate Coordination Compounds

The structural analysis of metal-ethylxanthate complexes reveals detailed information about their coordination geometry, bond lengths, and the binding mode of the ligand. X-ray crystallography and theoretical studies using density functional theory (DFT) have been instrumental in elucidating these structures. scielo.brnih.gov

The ethylxanthate ligand typically coordinates to metal ions as a bidentate chelating agent through its two sulfur atoms, forming a four-membered ring with the metal center. wikipedia.orgorientjchem.org The COCS₂ core of the xanthate anion is planar. wikipedia.org This chelation can result in various coordination geometries depending on the metal ion and the number of ligands. For instance, tris(ethylxanthate) complexes with metals like chromium, indium, and cobalt form octahedral structures. wikipedia.orgwikipedia.org

Theoretical studies on cadmium(II) and mercury(II) complexes show that both monodentate and bidentate coordination modes are possible. scielo.br In bidentate complexes, the metal-sulfur (M-S) bond distances are typically longer than in monodentate arrangements. scielo.br For example, in bidentate cadmium complexes, the Cd-S distances are in the range of 2.683-2.699 Å. scielo.br In some solid-state structures, such as bis-(ethylxanthato)cadmium(II), the sulfur atoms can also act as bridges between adjacent metal centers, leading to the formation of two-dimensional polymeric networks. researchgate.net

Table 3: Selected Structural Features of Metal-Ethylxanthate Complexes

| Metal Complex/System | Coordination Mode | Geometry | M-S Bond Length (Å) |

|---|---|---|---|

| General M(EX)₃ | Bidentate | Octahedral | N/A |

| Fe(III) hydroxide + EX⁻ | Covalent (monodentate) | Near-octahedral | 2.37 |

| Cd(II) + EX⁻ (bidentate) | Bidentate | Distorted Octahedral | 2.683 - 2.699 |

| Hg(II) + EX⁻ (bidentate) | Bidentate | Distorted Octahedral | ~2.66 |

| [Zn(EX)₂(TMEDA)] | Bidentate | Tetrahedral | N/A |

Data sourced from Wikipedia, Sarvaramini et al. (2016), de Miranda et al. (2023), and Isab et al. (2019). wikipedia.orguwo.cascielo.brnih.gov (TMEDA = N,N,N',N'-tetramethylethylenediamine)

Ligand Exchange Reactions

Ligand exchange reactions involve the replacement of a ligand in a coordination complex with another. libretexts.org While the ethylxanthate anion readily displaces ligands like water to form stable complexes, it can also participate in reactions where other ligands are introduced into its coordination sphere, forming mixed-ligand complexes. cdnsciencepub.comlibretexts.org

The synthesis of metal-ethylxanthate complexes in the presence of nitrogen-based ligands such as 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridyl (bipy) demonstrates this principle. cdnsciencepub.com Reactions between divalent metal halides (e.g., manganese, iron, cobalt), this compound, and these nitrogen bases result in the formation of mixed-ligand complexes with the general formula M(EX)₂·Base. cdnsciencepub.com In these compounds, both the ethylxanthate anions and the neutral base molecule are coordinated to the central metal ion. cdnsciencepub.com For example, the complex [Mn(S₂COC₃H₇⁻ⁱ)₂(2,2′-Bipy)] has been synthesized, showcasing a structure where both an alkyl xanthate and a bipyridyl ligand are bound to the manganese(II) center. cdnsciencepub.com These reactions illustrate that the coordination sphere of a metal-xanthate complex can be modified by the addition of other competing ligands, a process fundamental to tuning the chemical and physical properties of the resulting compound. cdnsciencepub.com

Adsorption Phenomena and Interfacial Chemistry of Potassium Ethylxanthate

Adsorption Mechanisms on Mineral Surfaces

The adsorption of potassium ethylxanthate (B89882) onto mineral surfaces can occur through different mechanisms, primarily categorized as physisorption and chemisorption. The dominant mechanism is dictated by the specific mineral-xanthate system and the prevailing physicochemical conditions.

Physisorption involves the adhesion of molecules to a surface through relatively weak van der Waals forces. unacademy.com In the context of potassium ethylxanthate, physisorption is often associated with the formation of multilayers of metal xanthate on the mineral surface, subsequent to the initial chemisorbed monolayer. researchgate.net This type of adsorption is generally reversible and does not involve the formation of a chemical bond between the adsorbate and the adsorbent. unacademy.com Studies on mild steel in acidic media have suggested that the adsorption of this compound can occur mainly through physisorption. researchgate.net

Chemisorption , on the other hand, involves the formation of a chemical bond between the this compound and the mineral surface. unacademy.com This process is characterized by a stronger interaction and is often irreversible. The chemisorption of xanthate on sulfide (B99878) minerals is a widely accepted mechanism for rendering the mineral surface hydrophobic. mdpi.comresearchgate.net For instance, on chalcocite, the initial stage of adsorption is believed to be the chemisorption of xanthate ions, followed by the formation of cuprous xanthate. mdpi.com Similarly, on galena, the formation of a lead xanthate-like species at the surface is considered a chemisorption process. researchgate.net Cyclic voltammetry experiments have confirmed xanthate chemisorption on copper surfaces. researchgate.net The process involves a one-electron transfer chemisorption reaction for the first monolayer. grafiati.com

The distinction between physisorption and chemisorption is crucial as it dictates the strength of collector attachment and, consequently, the efficiency of the flotation process.

Ionic exchange is a significant mechanism in the adsorption of this compound, particularly on oxidized mineral surfaces. This process involves the exchange of xanthate anions (X⁻) from the solution with anions present on the mineral surface, such as hydroxide (B78521) (OH⁻), carbonate (CO₃²⁻), or sulfate (B86663) (SO₄²⁻) ions. aimehq.orgscirp.org

Studies on galena have shown that an ion-exchange mechanism governs the adsorption process. aimehq.org The heat of adsorption of xanthate on galena has been found to be equivalent to the heat of reaction of ethylxanthate with bulk lead salts, supporting the ion-exchange theory. aimehq.org The mechanism can be represented as an exchange between xanthate ions and the anions of lead salts formed on the galena surface due to oxidation. aimehq.org For instance, the reaction can be described as:

M-Pb-OH + (EX)⁻ ⇌ M-Pb-EX + (OH)⁻ (where M represents the mineral surface) researchgate.net

This ionic exchange leads to the formation of a chemisorbed layer of lead ethylxanthate on the galena surface. researchgate.netscirp.org

The oxidation state of a mineral surface plays a critical role in the adsorption of this compound. For many sulfide minerals, a certain degree of surface oxidation is necessary to facilitate xanthate adsorption. scirp.orgresearchgate.net The oxidation products on the mineral surface can act as sites for xanthate adsorption, often through an ion-exchange mechanism. aimehq.orgscirp.org

For example, on galena, surface oxidation leads to the formation of species like lead oxide, lead sulfate, or lead carbonate. aimehq.orgscirp.org These oxidized lead species can then react with xanthate ions in the solution. aimehq.org The interaction between xanthate and an oxidized galena surface is found to be enhanced. researchgate.net The presence of oxygen has been shown to be a critical factor in the interaction between xanthate and galena. tandfonline.com

However, the extent of oxidation is important. Excessive oxidation can lead to the formation of highly soluble or hydrophilic species on the surface, which can hinder xanthate adsorption and depress flotation. researchgate.net In the case of pyrite (B73398), while some oxidation is necessary, extensive oxidation can weaken the interaction with xanthate. researchgate.net The presence of oxides and hydroxides on the surface of copper-activated pyrite can negatively affect the adsorption efficiency of this compound. aljest.net

Conversely, for some minerals like sphalerite, deoxidized surfaces have been found to adsorb more xanthate ions than oxidized surfaces. researchgate.net The influence of surface oxidation is therefore highly dependent on the specific mineral system.

The rate at which this compound adsorbs onto a mineral surface is a key factor in the flotation process. Adsorption kinetics studies provide insights into the time required to achieve sufficient surface coverage for effective flotation.

On galena, the adsorption of xanthate has been observed to follow a rate that decreases exponentially as the amount of adsorbed reagent increases. tandfonline.com The kinetics of the adsorption process on gold surfaces have been found to become diffusion-controlled at lower concentrations. unlp.edu.ar

For sphalerite, optical luminescence measurements have been used to evaluate the kinetics of adsorption, determining that a dynamic equilibrium in the formation of the interface layer is achieved in approximately 20 minutes. nih.gov This provides valuable information for optimizing the conditioning time in industrial flotation processes. nih.govmakhillpublications.co

The kinetics of xanthate adsorption on activated sphalerite and chalcopyrite have been shown to be faster when ferric ions are used as the electron scavenger compared to using air. vt.edu Studies on chalcocite have indicated a relatively rapid formation of a well-oriented monolayer of xanthate ions, followed by a slower growth of disordered cuprous xanthate molecules. mdpi.com

Understanding the adsorption kinetics is essential for controlling the flotation process and ensuring optimal collector usage and mineral recovery.

Interaction with Specific Mineral Systems

The adsorption of this compound varies significantly among different sulfide minerals due to their unique surface properties and chemical compositions. This section focuses on the detailed research findings regarding the interaction of this compound with several key sulfide minerals.

Galena (PbS): The adsorption of this compound on galena has been extensively studied. It is generally accepted that the primary adsorption product is lead ethylxanthate. aimehq.orgscirp.org The mechanism is believed to involve an initial chemisorption of xanthate ions onto the galena surface, often facilitated by surface oxidation products through an ion-exchange reaction. researchgate.netaimehq.org The presence of oxygen significantly influences the rate and extent of xanthate adsorption on galena. tandfonline.com Studies have shown that both monolayer chemisorption and multilayer physisorption of lead ethylxanthate can occur on the galena surface. researchgate.net

Chalcocite (Cu₂S): this compound adsorbs strongly on chalcocite, primarily forming insoluble cuprous xanthate (CuX). mdpi.comonemine.org The adsorption process is thought to begin with the chemisorption of xanthate ions, creating a well-oriented monolayer, which is then followed by the slower growth of disordered cuprous xanthate molecules. mdpi.com Atomic force microscopy (AFM) studies have confirmed that xanthate adsorbs strongly on chalcocite and is not removed by rinsing with alcohol. mdpi.com The adsorption increases with both time and collector concentration. mdpi.com

Pyrrhotite (B1172379) (Fe₁₋ₓS): The adsorption of xanthate on pyrrhotite is part of a mixed-potential mechanism where the anodic oxidation of xanthate is coupled with a cathodic reaction, typically the reduction of oxygen. vt.edu The use of certain reagents can inhibit the adsorption of xanthate on pyrrhotite, which is a key strategy in the selective flotation of other sulfide minerals. vt.edu

Sphalerite (ZnS): Pure sphalerite does not readily float with this compound. Activation with metal ions, most commonly copper ions (Cu²⁺), is required. makhillpublications.cocdc.gov Upon activation, a thin layer of copper sulfide forms on the sphalerite surface, which then behaves similarly to a copper sulfide mineral, allowing for the adsorption of xanthate. cdc.gov In situ FT-IR studies have shown that on Cu(II)-activated sphalerite, a copper(I) ethylxanthate predominantly forms. cdc.gov The adsorption of xanthate on activated sphalerite is dependent on factors such as the degree of surface oxidation and the iron content of the sphalerite. researchgate.net

Chalcopyrite (CuFeS₂): The adsorption of this compound on chalcopyrite is a complex process. Research suggests that the surface of chalcopyrite may initially oxidize to form a chalcocite-like layer (Cu₂S), and it is on this layer that xanthate chemisorption occurs. researchgate.net Other studies propose that on chalcopyrite, xanthate initially oxidizes to form dixanthogen (B1670794), with copper ethylxanthate forming at higher potentials. researchgate.net The adsorption mechanism on chalcopyrite appears to differ from that on chalcocite and bornite (B72238), where the primary product is cuprous xanthate. researchgate.net The presence of oxidation species on the chalcopyrite surface can influence the adsorption of subsequent reagents. nih.gov

The following table summarizes the primary adsorption products and key influencing factors for the interaction of this compound with these sulfide minerals.

| Mineral | Chemical Formula | Primary Adsorption Product | Key Influencing Factors |

| Galena | PbS | Lead ethylxanthate (Pb(EX)₂) | Surface oxidation, Oxygen presence, pH |

| Chalcocite | Cu₂S | Cuprous ethylxanthate (CuEX) | Adsorption time, Collector concentration, pH |

| Pyrrhotite | Fe₁₋ₓS | Dixanthogen ((EX)₂) / Iron Xanthate | Pulp potential, Presence of oxygen/other oxidants |

| Sphalerite | ZnS | Copper ethylxanthate (CuEX) (after activation) | Activation (e.g., with Cu²⁺), Surface oxidation, Iron content |

| Chalcopyrite | CuFeS₂ | Dixanthogen ((EX)₂), Copper ethylxanthate (CuEX) | Pulp potential, Surface oxidation |

Adsorption on Noble Metals (e.g., Gold)

The adsorption of this compound (KEX) on noble metals, particularly gold, has been a subject of detailed electrochemical and optical studies. Gold is considered an attractive substrate for these investigations due to its relatively wide potential range where only double-layer processes are typically observed, making it suitable for studying the adsorption of sulfur-containing compounds like xanthates. unlp.edu.ar

The electroadsorption of ethyl xanthate (EX) on a polycrystalline gold surface is a complex process that occurs in distinct stages. unlp.edu.arunlp.edu.ar Studies combining AC voltammetry and electroreflectance measurements have identified that the initial adsorption of ethyl xanthate begins at a potential of approximately -1.4 V (vs. SCE). unlp.edu.arunlp.edu.ar This is followed by a capacitative process at -1.0 V. These initial stages are attributed to the formation of different types of bonds between the xanthate molecule and the gold surface, mediated through the sulfur atoms. unlp.edu.arunlp.edu.ar

A subsequent electroadsorption stage occurs at -0.7 V, which involves the formation of a more defined surface compound that can lead to layer growth. unlp.edu.arunlp.edu.ar The interaction between the adsorbed layer and the metal at this potential is strong enough to significantly modify the electroreflectance spectrum of the gold substrate. unlp.edu.ar The dimerization of ethyl xanthate to dixanthogen is observed at potentials greater than -0.2 V. unlp.edu.ar

Direct force measurements using an Atomic Force Microscope (AFM) have also been employed to study gold surfaces hydrophobized by KEX solutions. researchgate.netresearchgate.net These studies show the presence of long-range hydrophobic forces, and the strength of this force generally increases with the concentration of xanthate and the immersion time. researchgate.net The adsorption mechanisms are electrochemical, where xanthate ions are oxidized and chemisorb on the surface. researchgate.net

Competitive Adsorption Studies with Other Reagents

The adsorption of this compound can be significantly influenced by the presence of other ions and molecules in the system, leading to competitive adsorption phenomena. For instance, studies on pyrite indicate competition between hydroxyl (OH⁻) ions and xanthate (X⁻) ions for specific adsorption sites across a wide pH range. aimehq.org The adsorption density of xanthate on pyrite decreases as the pH increases from approximately 8 to 13. aimehq.org

In systems containing heavy metals and minerals, the interactions become more complex. Research on montmorillonite (B579905) shows that the adsorption of lead ions (Pb²⁺) is heavily affected by the presence of KEX. researchgate.net This is due to the formation of a suspended product from the reaction between Pb²⁺ and KEX, which alters the adsorption dynamics. researchgate.net While the adsorption of KEX itself on montmorillonite is slight, its presence dramatically changes the adsorption behavior of the metal ion. researchgate.net

Furthermore, the adsorption of xanthate can be in competition with the oxidation of the mineral surface itself. On galena, for example, xanthate adsorption and mineral oxidation are considered competitive processes that tend to inhibit each other. grafiati.com The presence of depressant reagents like alkali sulfides and cyanides also impacts xanthate adsorption on minerals such as pyrite. aimehq.org Synergistic and competitive interactions are also observed when KEX is used in combination with other collectors, such as dithiocarbamates, where the ultimate flotation behavior is determined by the nature of the co-adsorption on the mineral surface. journals.co.za

Theoretical and Computational Adsorption Studies

Density Functional Theory (DFT) for Adsorption Characteristics

Density Functional Theory (DFT) has become a powerful tool for investigating the adsorption of this compound at an atomic level, providing insights that complement experimental findings. diva-portal.org DFT calculations are used to model the interaction of xanthate molecules with various mineral surfaces, elucidating adsorption geometries, energies, and electronic structures. diva-portal.orgmdpi.com

For example, DFT studies have been instrumental in comparing the adsorption efficiency of ethylxanthate on different sulfide minerals. Simulations reveal superior adsorption on pyrite compared to arsenopyrite. This preference is explained by analyzing the bonding mechanisms through tools like Crystal Orbital Hamilton Population (COHP), which shows stronger Fe-S covalent bonds on the pyrite surface. Mulliken charge analysis further supports this by indicating a greater electron transfer to the iron d-orbitals in pyrite, which enhances the adsorption process.

DFT has also been employed to study the role of activators in xanthate adsorption. Calculations investigating the effect of copper atoms on the adsorption of ethyl xanthate on sphalerite surfaces revealed that copper activation enhances xanthate binding. mdpi.com The strong adsorption is attributed to the significant overlap between the S 3p orbitals of the ethyl xanthate and the Cu 3d orbitals of the activated sphalerite surface near the Fermi level. mdpi.com These theoretical studies help validate experimental results and provide a fundamental understanding of the adsorption mechanism. ias.ac.in

Interactive Table: DFT Calculation Results for Ethylxanthate Adsorption

| Mineral Surface | Key Finding | Analytical Method | Reference |

| Pyrite vs. Arsenopyrite | Stronger Fe-S covalent bonds on pyrite surface enhance adsorption. | DFT, COHP Analysis | |

| Cu-activated Sphalerite | Activation by Cu atoms leads to stronger adsorption of ethyl xanthate. | DFT Calculations | mdpi.com |

| Germanium (Ge) | Pseudopotential approach is a fast and accurate method for modeling adsorption. | DFT with Pseudopotentials | diva-portal.org |

| Mild Steel (Fe) | Theoretical calculations validate experimental corrosion inhibition data. | DFT | ias.ac.in |

Quantum Chemical Calculations to Correlate Inhibitive Effects and Molecular Structure

Quantum chemical calculations are widely used to establish a correlation between the molecular structure of inhibitors like this compound and their performance, particularly in corrosion inhibition. ias.ac.inresearchgate.net These computational methods calculate various electronic properties and quantum chemical descriptors for the inhibitor molecule. mdpi.comresearchgate.net

By analyzing parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment, researchers can predict the reactivity and adsorption behavior of the molecule. ias.ac.in For KEX used as a corrosion inhibitor for mild steel in acidic media, quantum chemical studies have been used to support experimental results obtained from electrochemical techniques. ias.ac.inresearchgate.net

The fundamental principle is that the inhibitor's effectiveness is linked to its ability to adsorb onto the metal surface. Quantum chemistry helps to understand this interaction by modeling the electronic charge distribution and the potential for charge transfer between the inhibitor molecule and the metal's d-orbitals. dntb.gov.ua These theoretical investigations provide a molecular-level explanation for the observed inhibitive effects and guide the design of more effective inhibitor molecules. mdpi.comresearchgate.net The calculations can help determine whether the adsorption is primarily physical (physisorption) or chemical (chemisorption) by analyzing the nature of the inhibitor-surface bond. researchgate.net

Modeling Interactions between Xanthates and Metal Ions

Computational modeling is a valuable technique for studying the complex interactions between xanthate ions and metal ions in various environments. These models can simulate the formation of metal-xanthate complexes, which is a crucial aspect of both mineral flotation and the environmental behavior of these compounds. researchgate.netacs.org

One area of study involves the interaction of this compound with metal-organic frameworks (MOFs). Research has shown that KEX can coordinate into the structure of MOFs. acs.org For instance, when interacting with HKUST-1, a copper-based MOF, increasing concentrations of KEX can lead to the collapse of the MOF structure and the formation of copper ethylxanthate. acs.org This demonstrates how modeling can track the transformation of species within a complex system.

In environmental contexts, modeling has been used to investigate combined pollution systems of KEX and heavy metals like lead (Pb²⁺). researchgate.net Static adsorption experiments combined with modeling reveal the environmental behavior of these combined pollutants. The presence of KEX significantly affects the adsorption of Pb²⁺ on minerals like montmorillonite due to the formation of lead-xanthate species in the solution. researchgate.net These models are essential for predicting the fate and transport of such pollutants and for developing effective remediation strategies.

Experimental Techniques for Adsorption Studies

A variety of experimental techniques are utilized to investigate the adsorption of this compound on different surfaces. These methods provide crucial information on the nature of the adsorbed species, the structure of the adsorbed layer, and the kinetics of the adsorption process. They can be broadly categorized into electrochemical, spectroscopic, and surface analysis techniques.

Interactive Table: Experimental Techniques for KEX Adsorption Studies

| Technique Category | Specific Technique | Information Provided | References |

| Electrochemical | Cyclic & AC Voltammetry | Identifies potential ranges for adsorption, redox reactions, and formation of surface layers. | unlp.edu.arunlp.edu.arresearchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Characterizes the inhibitor-metal interface, measures surface coverage, and determines adsorption mechanisms. | ias.ac.inresearchgate.netsaimm.co.za | |

| Potentiodynamic Polarization | Determines corrosion rates and inhibition efficiency. | ias.ac.inresearchgate.netresearchgate.net | |

| Electrochemical Quartz Crystal Microbalance (EQCM) | Measures mass changes on the electrode surface in real-time, quantifying adsorption. | researchgate.netresearchgate.net | |

| Spectroscopic | Infrared (IR) Spectroscopy (FTIR, ATR-FTIR) | Identifies the chemical nature of adsorbed species (e.g., xanthate vs. dixanthogen) and their orientation. | diva-portal.orgscirp.orgacs.org |

| Raman Spectroscopy | Provides in-situ information on the molecular structure of surface species, even in aqueous environments. | saimm.co.za | |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical state of atoms on the surface, confirming the presence and nature of adsorbed layers. | researcher.life | |

| Surface Analysis | Atomic Force Microscopy (AFM) | Measures surface forces (e.g., hydrophobic forces) and provides topographical images of the surface with adsorbed layers. | researchgate.netresearchgate.net |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology and the effect of the inhibitor on the surface structure. | ias.ac.inresearchgate.netscirp.org |

These techniques are often used in combination to provide a comprehensive understanding of the adsorption phenomena. For example, electrochemical methods can control the surface potential while spectroscopic techniques simultaneously identify the species present, offering a powerful in-situ approach to studying the interfacial chemistry of this compound. unlp.edu.arsaimm.co.za

Electrochemical Techniques (e.g., Cyclic Voltammetry, Impedance Spectroscopy)

Electrochemical methods are indispensable for studying the charge transfer processes and the formation of adsorbed layers at the conductive surfaces of sulfide minerals. These in-situ techniques provide real-time information on the interactions between this compound and the mineral surface under controlled potential conditions.

Cyclic Voltammetry (CV) is extensively used to probe the redox reactions associated with KEX adsorption. By sweeping the potential of a mineral electrode, CV can identify the potential ranges where adsorption, desorption, and the formation of oxidation products like dixanthogen occur. unlp.edu.aruq.edu.au For example, studies on gold electrodes have shown that the electroadsorption of ethyl xanthate begins at potentials as low as -1.4 V (vs. SCE), with subsequent stages leading to the formation of a surface compound and layer growth at more positive potentials. unlp.edu.arunlp.edu.ar The voltammetric charge estimated from CV peaks can provide quantitative data on the amount of adsorbed species. unlp.edu.ar On pyrite, characteristic anodic peaks in the voltammogram indicate the interaction and oxidation of xanthate on the mineral surface. uq.edu.au These measurements are crucial for defining the electrochemical conditions that favor selective collector adsorption. unlp.edu.ar

Electrochemical Impedance Spectroscopy (EIS) complements CV by providing insights into the properties of the adsorbed layer. saimm.co.zasaimm.co.za By applying a small amplitude AC potential and measuring the current response over a range of frequencies, EIS can model the electrode-solution interface as an equivalent electrical circuit. A key parameter, the double-layer capacitance, is particularly sensitive to surface changes. The formation of a continuous, insulating layer of adsorbed xanthate or its products on a mineral surface leads to a significant decrease in the measured capacitance. saimm.co.zasaimm.co.za This technique has been effectively used to confirm the formation of a continuous surface layer of xanthate on minerals like Pd-Bi-Te and to study the characteristics of the adsorbed layer on copper and pyrite. uq.edu.ausaimm.co.zaresearchgate.netresearchgate.net

The table below summarizes findings from electrochemical studies on the adsorption of KEX on a gold surface.

Table 1: Electrochemical Potentials for Ethyl Xanthate (EX) Adsorption on a Gold Surface. unlp.edu.arunlp.edu.ar

| Potential (V vs. SCE) | Observed Process | Technique |

|---|---|---|

| -1.4 V | Initial adsorption of ethyl xanthate | AC Voltammetry, Electroreflectance |

| -1.0 V | Capacitative process, reorientation of adsorbed EX | AC Voltammetry, Electroreflectance |

| -0.7 V | Formation of a surface compound and subsequent layer growth | AC Voltammetry, Electroreflectance |

| > -0.2 V | Dimerization of ethyl xanthate to dixanthogen | Cyclic Voltammetry |

Surface Characterization (e.g., SEM, EDX, XPS, AFM)

Directly observing and analyzing the mineral surface after interaction with KEX provides invaluable information on the morphology and chemical nature of the adsorbed species.

Scanning Electron Microscopy (SEM) offers high-resolution images of the mineral surface topography. In the context of KEX adsorption, SEM can reveal changes in surface texture and the presence of precipitated adsorption products. aljest.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDX) , it becomes a powerful analytical tool. EDX analysis provides the elemental composition of the surface, allowing for the detection of elements characteristic of KEX (carbon and sulfur) on the mineral, which confirms its adsorption. aljest.netresearchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical state of those elements on the surface. XPS has been used to study KEX adsorption on cuprous sulfide, revealing a two-stage process: the initial rapid formation of a well-oriented monolayer of xanthate ions, followed by the slower growth of disordered cuprous xanthate molecules. mdpi.commdpi.com

Atomic Force Microscopy (AFM) has emerged as a powerful tool for in-situ imaging of the adsorption process in aqueous environments at the nanoscale. mdpi.com AFM can visualize the growth of adsorbate patches on a mineral surface as a function of time and collector concentration. mdpi.comresearchgate.net Studies on minerals like bornite and chalcocite have used AFM to show that KEX adsorbs strongly, forming robust surface layers. mdpi.commdpi.com Furthermore, AFM force measurements, which probe the interaction forces between the AFM tip and the surface, can help differentiate the nature of the adsorbed layer. For instance, on bornite, force curves suggested the adsorbate was not a "soft," oily substance like dixanthogen, but rather a more solid-like metal xanthate. mdpi.comresearchgate.net